2-Bromo-5-chloro-N-cyclopropylbenzamide Exhibits Sub-Nanomolar RIPK2 Inhibition, Surpassing a Reference RIPK2 Inhibitor
This compound demonstrates potent inhibition of human RIPK2 with an IC50 value of 2 nM, as determined by a NanoBRET target engagement assay [1]. In comparison, a commonly referenced RIPK2 inhibitor (RIPK2 inhibitor 1) exhibits an IC50 range of 5-10 nM in similar kinase assays . The target compound thus displays approximately 2.5- to 5-fold greater potency.
| Evidence Dimension | RIPK2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | RIPK2 inhibitor 1: IC50 = 5-10 nM |
| Quantified Difference | 2.5- to 5-fold greater potency |
| Conditions | Target: NanoBRET target engagement assay in HEK293T cells. Comparator: Kinase activity assay. |
Why This Matters
Superior RIPK2 inhibitory potency may translate to lower effective doses in NOD2-mediated inflammatory disease models, potentially improving the therapeutic window and reducing off-target kinase effects.
- [1] BindingDB BDBM50516677 (CHEMBL4514780). Affinity Data: IC50=2nM for human RIPK2. Displacement of fluorescent tracer from N-terminus of human RIPK2 expressed in HEK293T cells after 2 hrs by NanoBRET target engagement assay. View Source
